TIPS-5-Ethynyl-dU-CEP
CAS No.:
Cat. No.: VC19755887
Molecular Formula: C50H67N4O8PSi
Molecular Weight: 911.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C50H67N4O8PSi |
|---|---|
| Molecular Weight | 911.1 g/mol |
| IUPAC Name | 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-[2-tri(propan-2-yl)silylethynyl]pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
| Standard InChI | InChI=1S/C50H67N4O8PSi/c1-34(2)54(35(3)4)63(60-29-16-28-51)62-45-31-47(53-32-39(48(55)52-49(53)56)27-30-64(36(5)6,37(7)8)38(9)10)61-46(45)33-59-50(40-17-14-13-15-18-40,41-19-23-43(57-11)24-20-41)42-21-25-44(58-12)26-22-42/h13-15,17-26,32,34-38,45-47H,16,29,31,33H2,1-12H3,(H,52,55,56)/t45-,46+,47+,63-/m0/s1 |
| Standard InChI Key | CCVQXLLQYFTKGP-KXCQJKADSA-N |
| Isomeric SMILES | CC(C)N(C(C)C)[P@@](OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#C[Si](C(C)C)(C(C)C)C(C)C |
| Canonical SMILES | CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#C[Si](C(C)C)(C(C)C)C(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Key Properties
TIPS-5-Ethynyl-dU-CEP is characterized by the following chemical properties:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1472616-97-9 | |
| Empirical Formula | C₅₀H₆₇N₄O₈PSi | |
| Molecular Weight | 911.16 g/mol | |
| Storage Conditions | -20°C under inert gas | |
| Purity | ≥90% |
The molecule consists of three functional domains:
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Uridine core: Maintains base-pairing specificity with adenine during oligonucleotide hybridization .
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TIPS-protected ethynyl group: Positioned at the 5-position of uracil, this moiety prevents premature hydration or oxidation during synthesis while enabling post-synthetic click chemistry .
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Cyanoethyl phosphoramidite: Facilitates automated solid-phase oligonucleotide synthesis through standard phosphoramidite coupling chemistry .
Synthesis and Production Methodologies
Laboratory-Scale Synthesis
The synthesis involves sequential protection and activation steps:
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Ethynylation: Introduction of the ethynyl group at the 5-position of 2'-deoxyuridine via palladium-catalyzed cross-coupling .
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TIPS Protection: Reaction with triisopropylsilyl chloride under anhydrous conditions to protect the ethynyl group .
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Phosphitylation: Conversion to the phosphoramidite derivative using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a tertiary amine base .
Critical reaction parameters:
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Temperature: -40°C to 0°C during phosphitylation to prevent side reactions.
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Solvent System: Anhydrous acetonitrile/dichloromethane mixtures .
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Yield: Typically 60-75% after chromatographic purification .
Industrial Manufacturing
Scale-up processes employ:
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Continuous Flow Chemistry: For precise control of exothermic reactions during phosphitylation .
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Bulk Silylation: Kilo-scale TIPS protection using automated reagent dosing systems .
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Quality Control: HPLC-MS analysis ensures <5% desilylation byproducts .
Applications in Oligonucleotide Engineering
Sequential Click Functionalization
The TIPS group enables orthogonal conjugation strategies:
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Primary Modification: React unprotected alkyne-modified phosphoramidites (e.g., C8-Alkyne-dU-CEP) with azide-functionalized probes .
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TIPS Deprotection: Treat with tetrabutylammonium fluoride (TBAF) to expose the ethynyl group .
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Secondary Click Reaction: Conjugate with azide-bearing molecules (e.g., fluorophores, peptides) .
This sequential approach allows dual labeling of oligonucleotides for:
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Multiplexed Imaging: Simultaneous detection of two targets using distinct fluorophores .
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Theranostic Constructs: Combined therapeutic (e.g., siRNA) and diagnostic (e.g., MRI contrast agent) moieties .
Stability Enhancements in Synthesis
Comparative studies demonstrate:
| Parameter | TIPS-5-Ethynyl-dU-CEP | Unprotected 5-Ethynyl-dU-CEP |
|---|---|---|
| Hydration Byproducts | <2% | 15-20% |
| Coupling Efficiency | 98.5% | 92% |
| Deprotection Yield | 95% | 85% |
Data adapted from Ingale et al. (2013) and Gramlich et al. (2008) .
Mechanistic Insights
Click Chemistry Specificity
The ethynyl-TIPS group exhibits:
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Reaction Rate (k): 0.15 M⁻¹s⁻¹ with benzyl azide in Cu(I)/TBTA system .
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Steric Effects: TIPS protection reduces non-specific binding by 40% compared to linear alkynes .
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Thermodynamic Stability: ΔG‡ = 68.2 kJ/mol for triazole formation .
Protection-Deprotection Dynamics
TBAF-mediated desilylation proceeds via:
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Fluoride Attack: Si-O bond cleavage generates a pentacoordinate silicon intermediate.
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Ethynyl Release: Formation of triisopropylfluorosilane (TIPS-F) byproduct .
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Reaction Optimization: 0.1 M TBAF in THF achieves >95% deprotection in 2 hr at 25°C .
Comparative Analysis with Related Compounds
TIPS-5-Ethynyl-dU-CEP vs. C8-Alkyne-dU-CEP
Advantages in Multi-Step Conjugation
Case Study: Dual-Labeled siRNA
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First Click: C8-Alkyne-dU-CEP + Azide-Cy5 → Fluorescent tag.
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Second Click: TIPS-5-Ethynyl-dU-CEP (deprotected) + Azide-PEG-Lipid → Delivery vehicle.
Result: 92% conjugation efficiency vs. 78% for single-step methods.
Recent Advancements and Future Directions
Photocleavable TIPS Variants
2024 developments introduce o-nitrobenzyl-based protecting groups:
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Wavelength-Specific Deprotection: 365 nm UV light removes TIPS analogues in <5 min .
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Applications: Spatiotemporal control of oligonucleotide activation in vivo.
Automated Synthesis Integration
Next-generation DNA synthesizers (e.g., Dr. Oligo 48XL) now feature:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume